molecular formula C14H11N3O2S B2414595 N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 955702-29-1

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide

Cat. No. B2414595
M. Wt: 285.32
InChI Key: NZRFAPJLTRLDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide” is a compound with a molecular weight of 208.24 . Another related compound is “(4-methylthiazol-2-yl)methanamine” with a molecular formula of C5H8N2S .


Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like NMR, FTIR, and elemental analysis .


Chemical Reactions Analysis

These compounds have been synthesized and investigated for their antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques like NMR, FTIR, and elemental analysis .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Researchers have developed efficient synthesis methods for creating 2-phenyl-4,5-substituted oxazoles, showcasing the versatility of related compounds in intramolecular cyclization reactions. These methods allow for the introduction of diverse functional groups, highlighting the compound's role in synthesizing biologically active molecules and potential therapeutic agents (Kumar et al., 2012). Additionally, the eco-friendly synthesis of N-arylthiazole-5-carboxamides, underlining a commitment to sustainable chemistry, points towards an environmentally conscious approach to chemical synthesis and the exploration of photophysical properties and DFT studies to understand the molecular behavior of these compounds (Miryala et al., 2019).

Biological Activities

The biological relevance of similar compounds is demonstrated through their antimicrobial activities and potential as anticancer agents. For instance, some derivatives have shown significant antifungal activity and potential anti-inflammatory and analgesic properties, indicating their utility in developing new therapeutic agents (Udupi et al., 2007). Another study on the synthesis and X-Ray structure of new anticancer nucleosides based on 1,2,4-triazole nucleosides reveals the potential of these compounds in cancer treatment, emphasizing the importance of structural characterization in drug design (Lei et al., 2014).

Safety And Hazards

The safety and hazards of these compounds would depend on their specific chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions in the research of these compounds could involve further investigation into their biological activities, such as antioxidant, antibacterial, antifungal, and α-glucosidase activities .

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-8-20-14(16-9)17-12(18)13-15-7-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRFAPJLTRLDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide

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